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Compound of Interest

Compound Name: 3,4-Dibromotoluene

Cat. No.: B1293573

Introduction

3,4-Dibromotoluene, also known by its IUPAC name 1,2-Dibromo-4-methylbenzene, is a
halogenated aromatic hydrocarbon of significant interest in synthetic organic chemistry. With
the CAS Number 60956-23-2, this compound serves as a pivotal intermediate and building
block in the synthesis of a wide array of more complex molecules.[1][2] Its utility spans from the
development of novel pharmaceuticals and agrochemicals to the manufacturing of specialized
polymers, dyes, and flame retardants.[3]

The precise arrangement of two bromine atoms and a methyl group on the benzene ring
imparts a unique reactivity profile, making it a valuable substrate for cross-coupling reactions,
nucleophilic substitutions, and other functional group transformations. For researchers and
process chemists, a comprehensive understanding of its physicochemical properties is not
merely academic; it is a prerequisite for optimizing reaction conditions, ensuring process safety,
developing robust analytical methods, and guaranteeing the quality of downstream products.

This guide provides a detailed examination of the core physicochemical properties of 3,4-
Dibromotoluene, supported by established analytical protocols and spectroscopic analysis. It
is designed to be a definitive resource for scientists and professionals engaged in research and
development where this versatile compound is utilized.

Chemical Identity and Molecular Structure
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The structural and chemical identity of a compound is the foundation upon which all other
property analyses are built.

IUPAC Name: 1,2-Dibromo-4-methylbenzene[1]

e Common Name: 3,4-Dibromotoluene[2]

o CAS Number: 60956-23-2[4][5]

e Molecular Formula: C7HeBrz[4][5]

e Molecular Weight: 249.93 g/mol [6]

e Canonical SMILES: CC1=CC(=C(C=C1)Br)Br[7]

e InChl Key: LDCPXNOCWDGYIU-UHFFFAOY SA-N[2]

The molecule consists of a toluene backbone (a benzene ring substituted with a methyl group)
with two bromine atoms at positions 3 and 4 relative to the methyl group. This substitution
pattern dictates the electronic and steric environment of the aromatic ring, influencing its
reactivity and spectroscopic signature.

Core Physicochemical Properties

The physical state and behavior of 3,4-Dibromotoluene under various conditions are critical
for its handling, storage, and use in chemical synthesis. The following table summarizes its key
properties.
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Property Value Notes & References
o The physical state depends on
Colorless to pale yellow liquid ) ) ]
Appearance _ ambient temperature, given its
or solid ) ]
melting point.[4]
Melting Point -10 °C (14 °F) [4171
- ) ~251 °C at 760 mmHg; 91-92 Boiling point varies significantly
Boiling Point ]
°C at 3 mmHg with pressure.[8]
) Significantly denser than
Density 1.807 - 1.85 g/mL at 25 °C
water.[4][8]
Sparingly soluble to immiscible
) ) ) A non-polar character
. in water. Readily soluble in , , . _
Solubility dominates its solubility profile.

organic solvents (ethanol,

acetone, dichloromethane).

[8]

Refractive Index (n20/D)

~1.600

[4]

Purity (Typical)

>97-98% (GC)

Commercially available in high

purity grades.[4][8]

Spectroscopic Profile: Elucidating the Structure

Spectroscopic analysis provides an unambiguous confirmation of the molecular structure and is

the cornerstone of quality control. The expected spectral data for 3,4-Dibromotoluene are

detailed below, based on published data and established spectroscopic principles. The Spectral

Database for Organic Compounds (SDBS) lists an entry for this compound under ID 19821,

which serves as a reference for its complete spectral dataset.[4]

'H Nuclear Magnetic Resonance (NMR) Spectroscopy

The H NMR spectrum provides information on the number, environment, and connectivity of

hydrogen atoms in the molecule. For 3,4-Dibromotoluene, three distinct signals are expected:

one for the methyl protons and two for the aromatic protons.

e Predicted *H NMR Signals (CDClIs, 400 MHz):
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o & ~7.53 ppm (2H, multiplet): This signal corresponds to the aromatic proton H-5 which
appears as a doublet and H-2 which appears as a singlet. Due to similar electronic
environments, these signals may overlap to form a multiplet.

o 0 ~6.95 ppm (1H, doublet of doublets): This signal corresponds to the aromatic proton H-
6, which is coupled to H-5 and H-2 (long-range coupling).

o 0 ~2.30 ppm (3H, singlet): This sharp singlet is characteristic of the methyl (CHs) group
protons, which have no adjacent protons to couple with.[6]

13C Nuclear Magnetic Resonance (NMR) Spectroscopy

The proton-decoupled 3C NMR spectrum reveals the number of chemically non-equivalent
carbon atoms. Due to the lack of symmetry, all seven carbon atoms in 3,4-Dibromotoluene
are expected to be unique, resulting in seven distinct signals.

e Predicted 13C NMR Signals (CDCls, 100 MHz):

o 0 ~130-140 ppm: Four signals are expected in this region for the aromatic carbons. The
carbon attached to the methyl group (C-1) and the carbons attached to the bromine atoms
(C-3, C-4) will be quaternary and thus show weaker signals. The remaining three aromatic
carbons (C-2, C-5, C-6) are protonated and will appear as stronger signals.

o 0 ~120-130 ppm: Signals for the remaining aromatic carbons.

o & ~20-25 ppm: A single, typically strong signal for the methyl (CHs) carbon.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on the
absorption of specific frequencies of infrared light, which correspond to bond vibrations.

o Key IR Absorption Bands:
o 3100-3000 cm~1 (weak to medium): Aromatic C-H stretching.

o 2980-2850 cm~* (weak to medium): Aliphatic C-H stretching from the methyl group.
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o 1600-1450 cm~! (medium to strong): C=C stretching vibrations within the aromatic ring.
The substitution pattern influences the exact position and number of these bands.

o ~880-800 cm~1 (strong): C-H out-of-plane bending. The specific frequency in this region is
highly characteristic of the 1,2,4-trisubstitution pattern on the benzene ring.

o Below 800 cm~*: C-Br stretching vibrations.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern
of a molecule. For 3,4-Dibromotoluene, the presence of two bromine atoms is a dominant
feature due to their characteristic isotopic pattern (7°Br and 81Br exist in an approximate 1:1
ratio).

o Expected MS Fragmentation:

o Molecular lon (M*): A prominent cluster of peaks will be observed around m/z 248, 250,
and 252 in a characteristic 1:2:1 ratio, corresponding to the presence of two bromine
atoms. The nominal molecular ion peak is at m/z 250.

o [M-Br]* Fragment: Loss of one bromine atom would result in a fragment cluster around
m/z 169 and 171 (1:1 ratio).

o [M-CHs]* Fragment: Loss of the methyl group (a less favorable fragmentation) would lead
to a peak at m/z 235.

o Benzylic Cation: A peak at m/z 91, corresponding to the tropylium ion ([C7H7]"), is a
common feature in the mass spectra of toluene derivatives, though it would be less
prominent here due to the bromine substituents.

Synthesis and Reactivity Overview

Understanding the synthesis of 3,4-Dibromotoluene is key to appreciating its role as a
chemical intermediate. A common laboratory-scale synthesis involves a Sandmeyer-type
reaction starting from a substituted aminotoluene.[6]
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Synthetic Pathway

Diazonium Salt Intermediate Steiding MM
1azoniu ! (e.g., 2-Bromo-4-methylaniline)

Sandmeyer Reaction
A J

Crude 3,4-Dibromotoluene

Reagents & Conditions

A J

. Purification
Pure 3,4-Dibromotoluene @ (Distillation) @ CuBr, HBr

Click to download full resolution via product page
Caption: Synthetic workflow for 3,4-Dibromotoluene via a Sandmeyer reaction.

The bromine atoms on the ring are excellent leaving groups in palladium-catalyzed cross-
coupling reactions (e.g., Suzuki, Heck, Sonogashira), allowing for the formation of new carbon-
carbon or carbon-heteroatom bonds. This reactivity is the primary reason for its widespread
use as a building block in drug discovery and material science.

Safety and Handling

As a responsible scientist, adherence to safety protocols is paramount. 3,4-Dibromotoluene is
classified as an irritant.

e Hazard Statements:
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o H315: Causes skin irritation.
o H319: Causes serious eye irritation.

o H335: May cause respiratory irritation.

e Handling: Work should be conducted in a well-ventilated fume hood. Personal protective
equipment (PPE), including safety goggles, chemical-resistant gloves (e.g., nitrile), and a lab
coat, is mandatory. Avoid inhalation of vapors and direct contact with skin and eyes.

o Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area. Keep
away from strong oxidizing agents and bases.[7]

Experimental Protocols for Property Determination

To ensure scientific integrity, the physicochemical properties of a compound must be
determined using standardized, validated methods. The following outlines the principles of such
protocols.

Determination of Boiling Point (ASTM D86 Principle)

The boiling range of a chemical is a critical parameter for purification by distillation and for
assessing its volatility. The principle is based on the ASTM D86 standard for the distillation of
petroleum products, adapted for a pure chemical.[9]

o Objective: To determine the temperature at which 3,4-Dibromotoluene transitions from
liquid to vapor under atmospheric pressure.

o Methodology:

o A precisely measured volume of the sample (e.g., 100 mL) is placed into a distillation
flask.

o The flask is connected to a condenser and a receiving graduate cylinder, which is kept in a
cooling bath. A calibrated thermometer is positioned such that its bulb is just below the
vapor outlet.

o The sample is heated at a controlled rate.
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o The temperature at which the first drop of condensate falls from the condenser tip is
recorded as the Initial Boiling Point (IBP).

o Heating is continued, and temperature is recorded as the volume of condensate in the
receiving cylinder increases.

o The final temperature observed as the last of the liquid evaporates from the flask is the
Final Boiling Point (FBP). For a pure compound, the boiling range (FBP - IBP) should be
very narrow.

Determination of Density (ASTM D4052 Principle)

Density is a fundamental property used for material characterization and for converting mass to
volume. The modern digital density meter, based on the principle outlined in ASTM D4052,
provides highly accurate measurements.[10]

o Objective: To measure the density of liquid 3,4-Dibromotoluene at a specified temperature
(e.g., 25°C).

» Methodology:

o The instrument, an oscillating U-tube density meter, is calibrated using two standards of

known density (e.g., dry air and ultrapure water).

[¢]

The temperature of the measuring cell is precisely controlled to the target temperature.

[¢]

The sample is injected into the U-tube, ensuring no air bubbles are present.

The instrument measures the oscillation period of the U-tube filled with the sample.

[e]

o

The density is calculated automatically by the instrument based on the calibration data
and the measured oscillation period. The result is typically given in g/cm? or g/mL.

Determination of Water Solubility (OECD 105 Flask
Method Principle)

This protocol determines the saturation concentration of a substance in water at a given
temperature, essential for environmental fate assessment and for designing aqueous-phase
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reactions or extractions.[6]

e Objective: To determine the water solubility of 3,4-Dibromotoluene.

o Methodology:

o An excess amount of 3,4-Dibromotoluene is added to a known volume of ultrapure water
in a flask.

o The mixture is agitated (e.g., stirred or shaken) in a constant temperature bath (e.g., 25°C)
for a sufficient period to reach equilibrium (typically 24-48 hours).

o After equilibration, the mixture is allowed to stand to let the undissolved material separate.

o A sample of the aqueous phase is carefully removed, ensuring no undissolved material is
transferred. This is typically achieved by centrifugation followed by sampling of the
supernatant.

o The concentration of 3,4-Dibromotoluene in the aqueous sample is determined using a
suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC)
with a UV detector or Gas Chromatography-Mass Spectrometry (GC-MS).

o The measured concentration is reported as the water solubility in units like mg/L or
g/100mL.

Sample Preparation Analysis

Equilibrate at
Constant Temp
(24-48h)

Transfer | @SENELGIES

Supernatant

Quantify by
HPLC or GC-MS

Add Excess Solute Separate Phases Report Solubility
to Water (Centrifuge) (mg/L)

Click to download full resolution via product page

Caption: Workflow for determining water solubility via the Flask Method (OECD 105).
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Conclusion

3,4-Dibromotoluene is a chemical intermediate whose value is defined by its versatile
reactivity. A thorough and precise understanding of its physicochemical properties is the
foundation for its effective and safe application in research and industry. This guide has
consolidated the essential identity, physical, spectroscopic, and safety data for 3,4-
Dibromotoluene, grounding this information in the context of standardized, authoritative
analytical methods. By leveraging this knowledge, researchers and drug development
professionals can confidently integrate this important building block into their synthetic
strategies, accelerating innovation in chemical and pharmaceutical development.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hastt
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and industry. Email: info@benchchem.com
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